6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6,7-Dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with methoxy groups at the 6 and 7 positions and a 3-methylphenyl group at the 2 position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazine ring can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-(2-phenylethyl)-4H-chromen-4-one: Another heterocyclic compound with similar methoxy substitutions but different core structure.
6,7-Dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar methoxy and phenyl substitutions but with a chromenone core.
Uniqueness
6,7-Dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazine core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dimethoxy-2-(3-methylphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-5-4-6-11(7-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUILEMVFUKHZIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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